4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide

Serotonin 5-HT2A receptor Radioligand binding Structure-affinity relationship

Sourcing a crystalline, room-temperature-stable 4,4-diarylmethylenepiperidine building block that replicates the ritanserin pharmacophore is a persistent bottleneck in 5-HT₂ antagonist programs. 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide solves this with defined 1:1 stoichiometry and documented handling parameters. • 5-HT₂A affinity (Ki ≈ 2 nM) and 5-fold selectivity over 5-HT₂C, exceeding ritanserin’s ~1.6-fold window. • Hydrobromide salt ensures controlled crystallinity, bp 435.9 °C, flash point 217.4 °C, and ambient-temperature storage-eliminating cold-chain logistics. • Batch-specific NMR/HPLC/GC documentation at ≥95 % purity supports reproducible multi-step synthesis.

Molecular Formula C18H18BrF2N
Molecular Weight 366.2 g/mol
CAS No. 111627-29-3
Cat. No. B045771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide
CAS111627-29-3
Synonyms4-[Bis(4-fluorophenyl)methylene]piperidinehydrobromide
Molecular FormulaC18H18BrF2N
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESC1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br
InChIInChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H
InChIKeyQYGTZLORLCADEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Bis(4-Fluorophenyl)methylene]piperidine Hydrobromide (CAS 111627-29-3): Structural, Physicochemical, and Pharmacophoric Identity for Informed Procurement


4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide (CAS 111627-29-3) is the hydrobromide salt of a 4,4-diarylmethylenepiperidine that serves as the critical lipophilic pharmacophore within the potent 5‑HT₂ serotonin antagonist ritanserin [1]. The free base (CAS 58113‑36‑3) displays high affinity for 5‑HT₂A (Ki ≈ 2 nM) and 5‑HT₂C (Ki ≈ 10 nM) receptors . The hydrobromide salt (MW 366.24 g·mol⁻¹, C₁₈H₁₈BrF₂N) provides a well‑characterized, crystalline solid with a boiling point of 435.9 °C (760 mmHg) and a flash point of 217.4 °C, offered commercially at ≥95 % purity with batch‑specific NMR, HPLC, or GC quality documentation . As both a key synthetic intermediate en route to ritanserin‑class antagonists and a standalone 5‑HT₂A/₂C pharmacological probe, the compound occupies a distinct position among 4‑substituted piperidine building blocks.

Why Generic 4‑Substituted Piperidines Cannot Replace 4-[Bis(4-Fluorophenyl)methylene]piperidine Hydrobromide in Serotonergic or CNS‑Oriented Projects


Simple 4‑aryl‑ or 4‑aroyl‑piperidines (e.g., 4‑(4‑fluorobenzoyl)piperidine, 4‑phenylpiperidine) lack the extended bis(4‑fluorophenyl)methylene motif that simultaneously provides high 5‑HT₂A affinity, dual 5‑HT₂A/₂C engagement, and the precise vector geometry required for the ritanserin pharmacophore [1]. Replacing the bis(4‑fluorophenyl)methylene group with a mono‑fluorobenzoyl or unsubstituted phenyl group reduces 5‑HT₂A affinity by 1–2 orders of magnitude and fundamentally alters the selectivity profile across 5‑HT₂ subtypes . The hydrobromide salt form further offers controlled crystallinity, defined stoichiometry (1:1), and documented handling parameters (boiling point 435.9 °C, flash point 217.4 °C) that are absent from the free base alone or from non‑fluorinated analogs, directly impacting reproducibility in multi‑step synthetic sequences .

Quantitative Differentiation Evidence for 4-[Bis(4-Fluorophenyl)methylene]piperidine Hydrobromide Versus Closest Analogs and In‑Class Alternatives


5‑HT₂A Receptor Affinity: Bis(4‑fluorophenyl)methylene vs. 4‑Fluorobenzoyl Motif

The free base 4-[bis(4-fluorophenyl)methylene]piperidine demonstrates a 5‑HT₂A Ki of 2 nM, whereas the closely related 4-(4-fluorobenzoyl)piperidine pharmacophore, when elaborated to N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine, yields a 5‑HT₂A Ki of 5.3 nM . This represents a 2.7‑fold affinity advantage for the bis(4‑fluorophenyl)methylene system over the 4‑fluorobenzoyl analog when both are compared against the same reference standard (ketanserin, Ki 3.5 nM) .

Serotonin 5-HT2A receptor Radioligand binding Structure-affinity relationship

5‑HT₂A/₂C Selectivity Profile: Bis(4‑fluorophenyl)methylene vs. Ritanserin

The bis(4‑fluorophenyl)methylene]piperidine fragment alone retains a 5‑HT₂A/₂C selectivity ratio of approximately 5‑fold (Ki 2 nM vs. 10 nM), whereas the full ritanserin molecule achieves a selectivity ratio of approximately 1.6‑fold (Ki 0.45 nM vs. 0.71 nM) [1]. The simplified fragment is therefore approximately 3‑fold more 5‑HT₂A‑selective than the parent drug, albeit with 4.4‑fold lower absolute 5‑HT₂A affinity [1].

5-HT2C receptor Selectivity ratio Ritanserin scaffold simplification

Dopamine D₁ Receptor Engagement: Bis(4‑fluorophenyl)methylene Piperidines vs. Other 4‑Substituted Piperidines

In a systematic SAR study of 3‑ and 4‑substituted piperidines, only compounds bearing the 4‑[bis(4‑fluorophenyl)methylene] group (9e, 10d, 11d) demonstrated moderate D₁ receptor affinity (displacement of [³H]SCH 23390), while all other 4‑phenylpiperidine, 3‑phenylpiperidine, and heterocyclic congeners were completely inactive at D₁ receptors [1]. This represents a qualitative ‘active vs. inactive’ differentiation rather than a mere potency shift.

Dopamine D1 receptor CNS polypharmacology Structure-activity relationship

In Vivo Central 5‑HT₂ Antagonism: Bis(4‑fluorophenyl)methylene‑Containing Derivative vs. Ketanserin and Ritanserin

The 5‑HT₂ antagonist 7b, which incorporates the 4‑[bis(4‑fluorophenyl)methylene]piperidine moiety, exhibited in vivo central 5‑HT₂ receptor antagonism approximately 1/30 that of ritanserin and 1/10 that of ketanserin in the 5‑HTP‑induced head‑twitch model in mice [1]. Despite lower in vivo potency than the clinical comparators, 7b uniquely lacked α₁‑adrenoceptor antagonist activity—a common off‑target liability of ketanserin and many 5‑HT₂A antagonists [1].

5-HTP-induced head twitch Central 5-HT2 antagonism In vivo pharmacology

Physicochemical Handling Profile: Hydrobromide Salt vs. Free Base

The hydrobromide salt (CAS 111627‑29‑3) offers a defined boiling point of 435.9 °C (760 mmHg), flash point of 217.4 °C, and vapour pressure of 3.99×10⁻⁸ mmHg at 25 °C, with documented storage at room temperature under inert atmosphere . In contrast, the free base (CAS 58113‑36‑3) has a lower boiling point of 404.4±40.0 °C and requires storage at 2–8 °C with protection from light and moisture . The salt form’s higher thermal stability and less stringent storage requirements make it preferable for multi‑step synthetic campaigns and long‑term inventory management.

Salt form selection Thermal stability Process chemistry

Evidence‑Backed Application Scenarios for 4-[Bis(4-Fluorophenyl)methylene]piperidine Hydrobromide Procurement


5‑HT₂A‑Biased Pharmacological Probe Development

Laboratories developing subtype‑selective serotonergic tool compounds should procure the hydrobromide salt as the starting material for generating 5‑HT₂A‑biased antagonists. The free base’s 5‑fold selectivity for 5‑HT₂A over 5‑HT₂C (Ki 2 nM vs. 10 nM) exceeds the ~1.6‑fold selectivity of the clinical candidate ritanserin, providing a cleaner pharmacological window for target validation studies [1].

CNS Polypharmacology Scaffold with D₁/5‑HT₂ Dual Activity

Medicinal chemistry teams pursuing D₁/5‑HT₂ polypharmacology for neuropsychiatric indications should select this compound as the only 4‑substituted piperidine chemotype with documented D₁ receptor engagement within its structural series. All 4‑phenylpiperidine and 3‑phenylpiperidine comparators tested in parallel were inactive at D₁ receptors, making the bis(4‑fluorophenyl)methylene scaffold uniquely suited for this dual‑target strategy [2].

Synthesis of α₁‑Sparing 5‑HT₂ Antagonists

Process chemistry groups developing next‑generation 5‑HT₂ antagonists that avoid α₁‑adrenoceptor‑mediated cardiovascular side effects should use the hydrobromide salt as the key intermediate. The elaborated derivative 7b demonstrated the ability to retain 5‑HT₂ antagonism while eliminating α₁‑adrenoceptor activity—a clear differentiation from ketanserin and many classical 5‑HT₂ antagonists that carry α₁ liability [3].

Ambient‑Stable Building Block for Multi‑Step Synthetic Routes

For multi‑step medicinal chemistry campaigns requiring long‑term intermediate storage without cold‑chain logistics, the hydrobromide salt’s room‑temperature stability (bp 435.9 °C, storage under inert atmosphere at ambient temperature) provides a practical advantage over the free base (storage at 2–8 °C, protect from light). This reduces operational complexity and inventory management costs in medium‑ to high‑throughput synthesis workflows [4].

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